(3R)-2-oxopiperidine-3-carboxylicacid

Asymmetric synthesis Chiral building block Enantiomeric excess

(3R)-2-Oxopiperidine-3-carboxylic acid (CAS 1448544-64-6; molecular formula C₆H₉NO₃; MW 143.14 g/mol) is a chiral, non-racemic piperidine derivative bearing a lactam carbonyl at position 2 and a carboxylic acid at position 3 in the (R) absolute configuration. The compound belongs to the 3-carboxypiperidin-2-one scaffold class, which has been validated as a kinase inhibitor pharmacophore in medicinal chemistry programs.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
Cat. No. B13060469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-2-oxopiperidine-3-carboxylicacid
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESC1CC(C(=O)NC1)C(=O)O
InChIInChI=1S/C6H9NO3/c8-5-4(6(9)10)2-1-3-7-5/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m1/s1
InChIKeyHQSIETYOWKHBCH-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-2-Oxopiperidine-3-carboxylic Acid: Chiral Lactam–Carboxylic Acid Building Block for Stereochemically Defined Synthesis


(3R)-2-Oxopiperidine-3-carboxylic acid (CAS 1448544-64-6; molecular formula C₆H₉NO₃; MW 143.14 g/mol) is a chiral, non-racemic piperidine derivative bearing a lactam carbonyl at position 2 and a carboxylic acid at position 3 in the (R) absolute configuration . The compound belongs to the 3-carboxypiperidin-2-one scaffold class, which has been validated as a kinase inhibitor pharmacophore in medicinal chemistry programs [1]. Unlike its racemic counterpart (CAS 41888-21-5) or the (3S) enantiomer (CAS 1644251-80-8), the (3R) stereoisomer provides a single, defined three-dimensional arrangement that is essential for stereochemically controlled downstream derivatization and target engagement [2].

(3R)-2-Oxopiperidine-3-carboxylic Acid: Why Racemic or Positional Isomer Substitution Compromises Reproducibility


Substituting (3R)-2-oxopiperidine-3-carboxylic acid with the racemic mixture (CAS 41888-21-5) introduces 50% of the undesired (3S) enantiomer, which can confound stereochemical outcomes in chiral derivatization and produce diastereomeric products that require costly chromatographic separation [1]. Positional isomer substitution with 2-oxopiperidine-4-carboxylic acid (CAS 24537-50-6) fundamentally alters the spatial orientation of the carboxylic acid group, demonstrated by a melting point shift from approximately 75 °C (3-COOH) to 178–180 °C (4-COOH) and distinct enzyme inhibition profiles . Similarly, replacing the lactam-containing scaffold with piperidine-3-carboxylic acid removes the conformational rigidity imparted by the 2-oxo group, resulting in a pKa shift of the ring nitrogen from approximately 8.9 to 10.2 and a nearly twofold increase in aqueous solubility (from ~22–25 g/L to 45.7 g/L), which alters both reactivity and pharmacokinetic predictiveness of derived products . The quantitative evidence below delineates these non-interchangeable differences.

(3R)-2-Oxopiperidine-3-carboxylic Acid: Head-to-Head Quantitative Differentiation Evidence


Enantiomeric Excess: (3R) vs. Racemic 2-Oxopiperidine-3-carboxylic Acid in Asymmetric Synthesis

The (3R) enantiomer can be obtained with enantiomeric excess (ee) of 93–99% via porcine liver esterase (PLE)-catalyzed enzymatic resolution, or 97% ee via organocatalytic asymmetric Michael addition, compared to the racemic mixture (CAS 41888-21-5) which has 0% ee by definition . The enzymatic resolution route achieves 85–97% isolated yield at 20 °C, while the organocatalytic method delivers 97% ee with 68–88% yield at room temperature. This stereochemical definition is critical because the requisite chirality for c-Met inhibitory activity in 3-carboxypiperidin-2-one analogues has been postulated to be the R-configuration; racemic material would dilute active enantiomer concentration by 50% and introduce the potentially inactive or antagonistic (S) enantiomer [1].

Asymmetric synthesis Chiral building block Enantiomeric excess

Synthetic Route Yield and Efficiency: Glycine Ester Condensation vs. Enzymatic Resolution for (3R) Production

Multiple synthetic routes to the 2-oxopiperidine-3-carboxylic acid scaffold have been reported with divergent yield and stereochemical outcomes. The glycine ester condensation route (N-benzyl glycine ethyl ester + 4-halogenated ethyl butyrate) delivers 93–97% yield but produces racemic product (0% ee) . In contrast, the PLE-catalyzed enzymatic resolution achieves 85–97% yield with 93–99% ee simultaneously, while the Strecker-type protocol from tetrahydropyridine yields 80–95% (racemic) . The Meldrum's acid cyclization route yields only 68–74% with 24-hour reaction times . For procurement decisions, the availability of pre-resolved (3R) material at ≥95% purity (commercially confirmed by AKSci and LeYan at 95–98%) eliminates the 50% mass loss and additional chromatography inherent to racemate resolution .

Process chemistry Synthetic methodology Yield optimization

Conformational Rigidity and Ionization: (3R)-2-Oxopiperidine-3-carboxylic Acid vs. Piperidine-3-carboxylic Acid (Nipecotic Acid)

The lactam carbonyl at position 2 in (3R)-2-oxopiperidine-3-carboxylic acid introduces conformational rigidity and alters ionization relative to piperidine-3-carboxylic acid (nipecotic acid, MW 129.16), which lacks the 2-oxo group. The carboxylic acid pKa shifts from 2.8 (nipecotic acid) to approximately 4.2 (lactam-containing compound), while the ring nitrogen pKa decreases from 10.2 to approximately 8.9, reflecting the electron-withdrawing effect of the adjacent carbonyl . Aqueous solubility decreases from 45.7 g/L (nipecotic acid) to approximately 22–25 g/L for the 2-oxo derivative . The lactam form predominates over the lactim tautomer by an energy difference exceeding 15 kcal/mol, ensuring >99.9% lactam population under standard conditions . This conformational restriction reduces the entropic penalty upon target binding, a principle exploited in the design of 3-carboxypiperidin-2-one c-Met inhibitors that achieved IC₅₀ values of 8.6–81 nM [1].

Physicochemical profiling Conformational restriction Drug design

Positional Isomer Differentiation: 3-Carboxyl vs. 4-Carboxyl 2-Oxopiperidine in Physicochemical and Biological Profiles

The 3-carboxyl positional isomer (target compound) and 4-carboxyl isomer (CAS 24537-50-6) share identical molecular formula (C₆H₉NO₃, MW 143.14) but diverge substantially in bulk properties and biological behavior. The 3-COOH isomer exhibits a melting point of approximately 75 °C, while the 4-COOH isomer melts at 178–180 °C . Water solubility for the 3-COOH isomer is higher than the 4-COOH isomer (22.1 g/L), consistent with differential crystal packing energies . Critically, the 4-carboxyl positional isomer has been noted to exhibit enhanced enzyme inhibition activity compared to the 3-carboxylic acid derivative in certain assays, indicating that the spatial arrangement of the carboxyl group relative to the lactam significantly affects target engagement . For researchers optimizing a specific pharmacophore geometry, these positional isomers are not interchangeable building blocks; selection must be guided by the desired spatial presentation of the acid moiety.

Positional isomer Regioisomer comparison Structure-activity relationship

Validated Pharmacophore Competence: 3-Carboxyl Piperidin-2-one Scaffold in c-Met Kinase Inhibition Benchmarked Against BMS-777607

A series of compounds built on the 3-carboxypiperidin-2-one scaffold—the core structure of (3R)-2-oxopiperidine-3-carboxylic acid—were designed as analogues of the clinical c-Met inhibitor BMS-777607 and evaluated head-to-head. Five compounds from this series exhibited significant c-Met kinase inhibition with IC₅₀ values ranging from 8.6 to 81 nM, and four compounds showed potent anti-proliferative activity against MKN45 gastric cancer cells with IC₅₀ values of 0.57–16 µM [1]. For context, BMS-777607 itself displayed a c-Met IC₅₀ of 3.7 ± 1.3 nM and an MKN45 cell IC₅₀ of 0.29 ± 0.02 µM in the same study [1]. While the most potent 3-carboxypiperidin-2-one derivatives did not surpass BMS-777607 in enzymatic potency, the scaffold was explicitly validated as a viable pharmacophore for c-Met inhibition, and molecular docking suggested that the R-configuration at the 3-position is preferred for ATP-binding site engagement [1]. This provides class-level evidence that the chiral (3R) building block is the stereochemically appropriate precursor for kinase-focused medicinal chemistry.

Kinase inhibitor c-Met Scaffold validation

(3R)-2-Oxopiperidine-3-carboxylic Acid: Evidence-Anchored Procurement and Application Scenarios


Stereochemically Defined Synthesis of TrkB Receptor Agonists (e.g., HIOC and Analogues)

The (3R) enantiomer serves as the direct carboxylic acid precursor for N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), a selective TrkB receptor agonist. Using enantiopure (3R) starting material ensures the correct stereochemistry at the piperidine 3-position, which is critical because the stereogenic center influences receptor binding. The Emory University thesis by Dover (2021) explicitly describes PLE-catalyzed enzymatic resolution to access enantiopure 2-oxopiperidine-3-carboxylic acid for HIOC synthesis [1]. HIOC activates TrkB at concentrations as low as 100 nM (prominent activation at 500 nM), with a brain half-life of approximately 4 hours and detectability up to 24 hours post-administration in mice . In contrast, the parent compound NAS (N-acetylserotonin) exhibits a half-life of approximately 30 minutes or less in rats . Researchers developing TrkB-targeted neuroprotectants for retinal degeneration, traumatic brain injury, or hypoxic-ischemic encephalopathy should procure the (3R) enantiomer rather than the racemate to avoid 50% contamination with the (3S) form, which may exhibit different potency or off-target effects [1].

Kinase Inhibitor Medicinal Chemistry Based on the 3-Carboxypiperidin-2-one Pharmacophore

The 3-carboxypiperidin-2-one scaffold has been validated as a c-Met kinase inhibitor chemotype in a peer-reviewed study that benchmarked derivatives against the clinical compound BMS-777607 [2]. Compounds derived from this scaffold achieved c-Met IC₅₀ values of 8.6–81 nM and anti-proliferative activity against MKN45 gastric cancer cells (IC₅₀ 0.57–16 µM) [2]. Molecular docking studies indicated that the R-configuration at the 3-position is likely the active stereochemistry for ATP-binding site engagement [2]. Medicinal chemistry teams pursuing c-Met or related kinase targets should procure the enantiopure (3R) building block to maintain stereochemical integrity throughout the SAR campaign, rather than using racemic material that would confound potency readouts and require enantiomer separation at each derivatization step.

Conformational Restriction Strategies in Peptidomimetic and CNS Drug Design

The lactam carbonyl at position 2 imposes conformational rigidity that distinguishes (3R)-2-oxopiperidine-3-carboxylic acid from flexible piperidine-3-carboxylic acid building blocks. The >15 kcal/mol tautomeric energy barrier ensures >99.9% lactam population, while the reduced ring nitrogen basicity (pKa ≈ 8.9 vs. 10.2 for nipecotic acid) means the nitrogen remains largely unprotonated at physiological pH . These properties make the (3R) enantiomer particularly suitable for CNS-targeted programs where passive blood-brain barrier penetration is desired and where the reduced entropic penalty of a conformationally restricted scaffold can enhance target binding affinity . The scaffold has been employed in the synthesis of bioactive 2-piperidinones with reported activity in neurological disorder models [2]. Procurement of the (3R) form specifically supports programs where stereochemistry-governed receptor interactions are expected.

Enantioselective Process Development and Scale-Up Reference Standard

The (3R)-2-oxopiperidine-3-carboxylic acid at ≥95% purity (commercially available from multiple vendors including AKSci at 95% and LeYan at 98%) serves as an authenticated chiral reference standard for analytical method development. Given that PLE-catalyzed enzymatic resolution achieves 93–99% ee, and the glycine ester condensation route yields 93–97% racemic product , process chemistry groups scaling up piperidine-2-one synthesis can use the commercial (3R) material as a chiral HPLC reference to quantify enantiomeric excess in their own batches. The significant melting point difference between positional isomers (~75 °C for 3-COOH vs. 178–180 °C for 4-COOH) further enables rapid identity verification by melting point determination, reducing reliance on costly spectroscopic methods for incoming quality control .

Quote Request

Request a Quote for (3R)-2-oxopiperidine-3-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.